molecular formula C14H13F2N3OS B361302 N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide CAS No. 303091-58-9

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B361302
M. Wt: 309.34g/mol
InChI Key: SHRHAJMBMRFHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been synthesized using various methods.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection and coupling reactions.

Starting Materials
2,5-difluoroaniline, 4,6-dimethyl-2-chloropyrimidine, Sodium hydride, N,N-dimethylformamide, Acetic anhydride, Thionyl chloride, Acetic acid, Ammonium hydroxide, Sodium bicarbonate, Ethyl acetate, Methanol, Diethyl ether, Wate

Reaction
Step 1: Protection of amine group, - Dissolve 2,5-difluoroaniline in N,N-dimethylformamide, - Add acetic anhydride dropwise while stirring, - Heat the reaction mixture at 60°C for 2 hours, - Cool the mixture to room temperature, - Add water and extract the product with ethyl acetate, - Wash the organic layer with water and dry over sodium sulfate, - Concentrate the solution under reduced pressure to obtain N-acetyl-2,5-difluoroaniline, Step 2: Protection of thiol group, - Dissolve 4,6-dimethyl-2-chloropyrimidine in diethyl ether, - Add sodium hydride and stir for 30 minutes, - Add N-acetyl-2,5-difluoroaniline and stir for 2 hours, - Add thionyl chloride dropwise while stirring, - Reflux the reaction mixture for 2 hours, - Cool the mixture to room temperature, - Add water and extract the product with ethyl acetate, - Wash the organic layer with water and dry over sodium sulfate, - Concentrate the solution under reduced pressure to obtain N-acetyl-2-(4,6-dimethylpyrimidin-2-ylthio)-5-difluoroaniline, Step 3: Deprotection of amine group, - Dissolve N-acetyl-2-(4,6-dimethylpyrimidin-2-ylthio)-5-difluoroaniline in methanol, - Add ammonium hydroxide and stir for 2 hours, - Concentrate the solution under reduced pressure to obtain 2-(4,6-dimethylpyrimidin-2-ylthio)-5-difluoroaniline, Step 4: Coupling reaction, - Dissolve 2-(4,6-dimethylpyrimidin-2-ylthio)-5-difluoroaniline in acetic acid, - Add N-(2-chloroacetyl)acetamide and stir for 2 hours, - Add sodium bicarbonate and extract the product with ethyl acetate, - Wash the organic layer with water and dry over sodium sulfate, - Concentrate the solution under reduced pressure to obtain N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

Mechanism Of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes that are involved in various cellular processes, including DNA synthesis and cell proliferation. It has also been shown to induce apoptosis, a programmed cell death, in cancer cells.

Biochemical And Physiological Effects

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound has antioxidant activity by reducing the production of reactive oxygen species. It has also been shown to reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Furthermore, N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has several advantages for lab experiments. It is a stable compound that can be synthesized in good yields using various methods. It has also been shown to have potent activity against various diseases, including cancer, inflammation, and infectious diseases. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide. One direction is to study its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand its effects on cellular processes. Furthermore, future research can focus on improving the solubility of this compound to make it more suitable for use in various experiments.

Scientific Research Applications

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N3OS/c1-8-5-9(2)18-14(17-8)21-7-13(20)19-12-6-10(15)3-4-11(12)16/h3-6H,7H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRHAJMBMRFHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=C(C=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-difluorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide

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